molecular formula C6H3Br2ClO2S B1301894 2,5-Dibromobenzenesulfonyl chloride CAS No. 23886-64-8

2,5-Dibromobenzenesulfonyl chloride

Cat. No. B1301894
Key on ui cas rn: 23886-64-8
M. Wt: 334.41 g/mol
InChI Key: ZLMPLIWURYRGEB-UHFFFAOYSA-N
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Patent
US08609804B2

Procedure details

A modification of the published procedures of Moroni et al. in Macromolecules 1994, 27, 562 was used. A 300 mL round-bottom flask equipped with a reflux condenser, stirring bar, and gas inlet was charged with 1,4-dibromobenzene (50 g, 0.21 moles) and chlorosulfonic acid (100 mL). The mixture was heated to 90° C. for 2 hours under nitrogen to give a clear solution. The solution was cooled to room temperature and carefully poured onto ice (1 kg) to give a precipitate. The solids were collected by vacuum filtration, washed well with water, and air dried on the filter then dried under vacuum at 50° C. to give 68.36 g. The product was recrystallized from cyclohexane after treating with decolorizing carbon, collected by vacuum filtration, and dried at 50° C. under vacuum to give 55.37 g (79% yield) of 2,5-dibromobenzenesulfonyl chloride. 1H NMR (CDCl3): 7.66 (dd, 8.4, 2.3 Hz, 1H), 7.72 (d, 8.4 Hz, 1H), 8.30 (d, 2.3 Hz, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.[Cl:9][S:10](O)(=[O:12])=[O:11]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[S:10]([Cl:9])(=[O:12])=[O:11]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
100 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirring bar, and gas inlet
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 300 mL round-bottom flask equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
to give a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
ADDITION
Type
ADDITION
Details
carefully poured onto ice (1 kg)
CUSTOM
Type
CUSTOM
Details
to give a precipitate
FILTRATION
Type
FILTRATION
Details
The solids were collected by vacuum filtration
WASH
Type
WASH
Details
washed well with water, and air
CUSTOM
Type
CUSTOM
Details
dried on the
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
then dried under vacuum at 50° C.
CUSTOM
Type
CUSTOM
Details
to give 68.36 g
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from cyclohexane
ADDITION
Type
ADDITION
Details
after treating with decolorizing carbon
FILTRATION
Type
FILTRATION
Details
collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)Br)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 55.37 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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